1-(3-Bromopropyl)-3-ethoxy-2-(trifluoromethylthio)benzene
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Overview
Description
1-(3-Bromopropyl)-3-ethoxy-2-(trifluoromethylthio)benzene is an organic compound with a complex structure that includes a bromopropyl group, an ethoxy group, and a trifluoromethylthio group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-3-ethoxy-2-(trifluoromethylthio)benzene typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common method involves the bromination of a suitable precursor, followed by the introduction of the ethoxy and trifluoromethylthio groups under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-3-ethoxy-2-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Addition Reactions: The ethoxy and trifluoromethylthio groups can participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
1-(3-Bromopropyl)-3-ethoxy-2-(trifluoromethylthio)benzene has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of biological processes and as a probe to investigate enzyme activities and other biochemical pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-3-ethoxy-2-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The ethoxy and trifluoromethylthio groups can modulate the compound’s reactivity and binding affinity, influencing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene: This compound has a similar structure but with a trifluoromethoxy group instead of an ethoxy group.
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a trifluoromethylthio group.
Uniqueness
1-(3-Bromopropyl)-3-ethoxy-2-(trifluoromethylthio)benzene is unique due to the presence of the ethoxy and trifluoromethylthio groups, which confer distinct chemical properties and reactivity. These groups can influence the compound’s solubility, stability, and interactions with other molecules, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C12H14BrF3OS |
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Molecular Weight |
343.20 g/mol |
IUPAC Name |
1-(3-bromopropyl)-3-ethoxy-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C12H14BrF3OS/c1-2-17-10-7-3-5-9(6-4-8-13)11(10)18-12(14,15)16/h3,5,7H,2,4,6,8H2,1H3 |
InChI Key |
RHJAASYEUIFLQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1SC(F)(F)F)CCCBr |
Origin of Product |
United States |
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